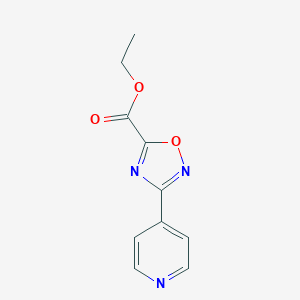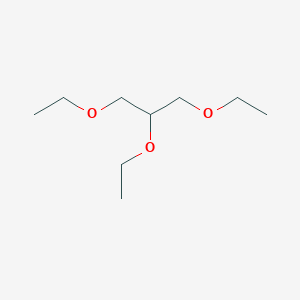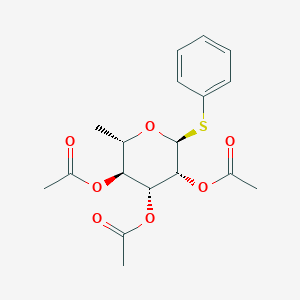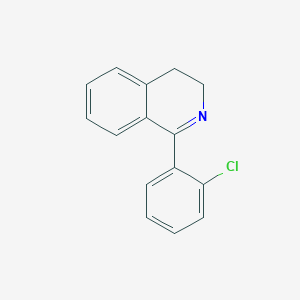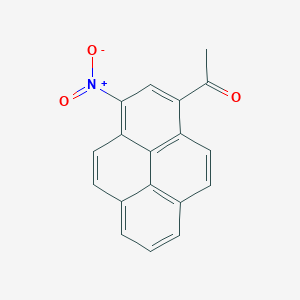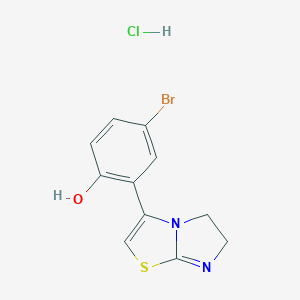
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride, also known as BSI-201, is a synthetic small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic applications in the treatment of various cancers.
作用机制
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP, an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
生化和生理效应
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP and has been shown to have potential therapeutic applications in the treatment of various cancers. However, there are some limitations to its use in lab experiments. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a small molecule inhibitor and may not be suitable for targeting all PARP isoforms. Additionally, the effectiveness of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride may vary depending on the cancer cell type and genetic background.
未来方向
There are several future directions for the development of PARP inhibitors like Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. One area of research is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of PARP inhibitors in cancer treatment. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can overcome the limitations of current inhibitors.
合成方法
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2-nitrophenol with potassium thioacetate to yield 4-bromo-2-acetamidothiophenol. The second step involves the reaction of 4-bromo-2-acetamidothiophenol with 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid to yield Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. The final step involves the formation of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride monohydrochloride salt by reacting Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride with hydrochloric acid.
科学研究应用
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have potential therapeutic applications in the treatment of various cancers, including breast, ovarian, and prostate cancers. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has also been shown to sensitize cancer cells to immune-mediated cell death.
属性
CAS 编号 |
160518-43-4 |
|---|---|
产品名称 |
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride |
分子式 |
C11H10BrClN2OS |
分子量 |
333.63 g/mol |
IUPAC 名称 |
4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
InChI 键 |
TXRHDKCVBACQFW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
规范 SMILES |
[H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
其他 CAS 编号 |
160518-43-4 |
同义词 |
4-bromo-2-(4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-dien-2-yl)phenol hyd rochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
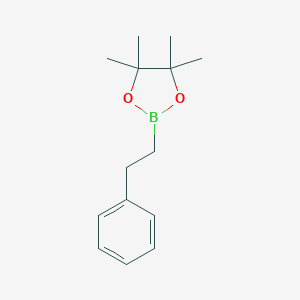
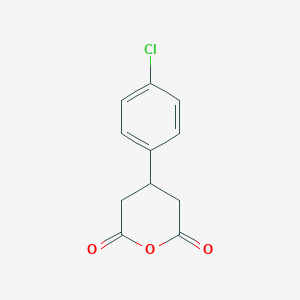
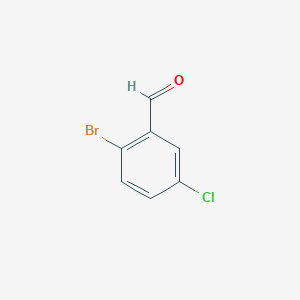
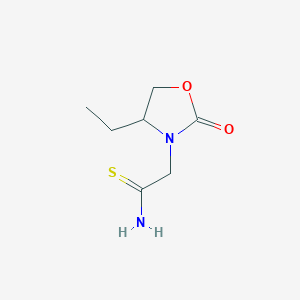
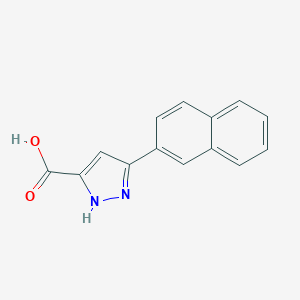
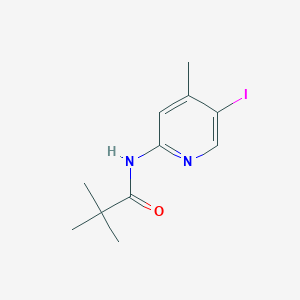
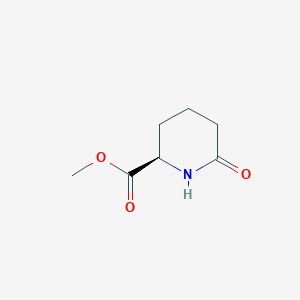
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
